[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine
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Overview
Description
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is an organic compound with the molecular formula C6H16ClN2OP and a molecular weight of 198.63 g/mol . This compound is known for its unique chemical structure, which includes a phosphoryl group bonded to a dimethylamino group and a 2-chloroethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form different phosphoryl derivatives.
Reduction Reactions: Reduction of the phosphoryl group can yield different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Scientific Research Applications
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of novel compounds and materials.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of [(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine can be compared with other similar compounds, such as:
- [(2-Chloroethyl)(dimethylamino)phosphoryl]methylamine
- [(2-Chloroethyl)(dimethylamino)phosphoryl]ethylamine
- [(2-Chloroethyl)(dimethylamino)phosphoryl]propylamine
These compounds share similar chemical structures but differ in the length and nature of the alkyl groups attached to the phosphoryl group. The unique combination of the 2-chloroethyl and dimethylamino groups in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
N-[2-chloroethyl(dimethylamino)phosphoryl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClN2OP/c1-8(2)11(10,6-5-7)9(3)4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHWSEPKTMGQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(CCCl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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